molecular formula C9H13Cl2NO B030806 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride CAS No. 86604-75-3

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Cat. No. B030806
Key on ui cas rn: 86604-75-3
M. Wt: 222.11 g/mol
InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766133

Procedure details

21.8 g of 5-(trifluoromethyl)-2-benzimidazolethiol are suspended in 400 ml of alcohol and treated with 22.2 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride while cooling with ice. Thereafter, a solution of 8.0 g of sodium hydroxide in 300 ml of water is added dropwise thereto, the mixture is left to boil at reflux overnight and subsequently evaporated to dryness in vacuo. The residue is dissolved in 1.5 l of methylene chloride. The solution is washed firstly with 200 ml of 1.5N sodium hydroxide solution and then 3 x with 700 ml of water, dried over sodium sulphate and evaporated in vacuo. The crude product is purified on 360 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent. Crystallization from methylene chloride/petroleum ether gives 2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]-5-(trifluoromethyl)benzimidazole of melting point 164°-166°.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([SH:10])[NH:9][C:5]=2[CH:4]=1.Cl.Cl[CH2:17][C:18]1[C:23]([CH3:24])=[C:22]([O:25][CH3:26])[C:21]([CH3:27])=[CH:20][N:19]=1.[OH-].[Na+]>O>[CH3:26][O:25][C:22]1[C:21]([CH3:27])=[CH:20][N:19]=[C:18]([CH2:17][S:10][C:8]2[NH:9][C:5]3[CH:4]=[C:3]([C:2]([F:13])([F:1])[F:14])[CH:12]=[CH:11][C:6]=3[N:7]=2)[C:23]=1[CH3:24] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
FC(C1=CC2=C(N=C(N2)S)C=C1)(F)F
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
Cl.ClCC1=NC=C(C(=C1C)OC)C
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
alcohol
Quantity
400 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
subsequently evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1.5 l of methylene chloride
WASH
Type
WASH
Details
The solution is washed firstly with 200 ml of 1.5N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
3 x with 700 ml of water, dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified on 360 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent
CUSTOM
Type
CUSTOM
Details
Crystallization from methylene chloride/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=NC=C1C)CSC=1NC2=C(N1)C=CC(=C2)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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